molecular formula C24H21ClF3N5O3 B3572122 3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3572122
M. Wt: 519.9 g/mol
InChI Key: RZSYRHFSRCDGEB-UHFFFAOYSA-N
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Description

3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution reactions: The chloro and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in disease pathways.

    Modulating receptors: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.

    5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the chloro group.

    3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Has a methyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridin-2-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3N5O3/c1-32(11-9-15-6-4-5-10-29-15)23(34)21-20(25)22-30-16(13-19(24(26,27)28)33(22)31-21)14-7-8-17(35-2)18(12-14)36-3/h4-8,10,12-13H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSYRHFSRCDGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-5-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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